Methyl (R)-2-amino-3-(o-tolyl)propanoate
CAS No.:
Cat. No.: VC16642557
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-(2-methylphenyl)propanoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | KXWBUUKZTWGWCG-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C[C@H](C(=O)OC)N |
| Canonical SMILES | CC1=CC=CC=C1CC(C(=O)OC)N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Methyl (R)-2-amino-3-(o-tolyl)propanoate (CHNO) features a propanoate backbone with substituents at the α- and β-positions:
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α-Position: A primary amino group (-NH).
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β-Position: An o-tolyl group (2-methylphenyl).
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Ester Group: A methyl ester (-COOCH) at the carboxyl terminus.
The (R)-configuration at the α-carbon is critical for its stereochemical activity. The o-tolyl group introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
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SMILES: COC(=O)C(N)Cc1c(cccc1)C
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InChIKey: JZRBSTONIYRNRI-UHFFFAOYSA-N (derived from analogous structures) .
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Hydrogen Bonding: Two donors (NH, COOCH) and three acceptors, enabling solubility in polar solvents .
Synthesis and Enantioselective Production
Asymmetric Alkylation via Chiral Auxiliaries
A high-yield method involves the use of tert-butanesulfinamide as a chiral auxiliary:
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Condensation: S-tert-butanesulfinamide reacts with β-substituted ethyl pyruvate in tetrahydrofuran (THF) with tetraethyl titanate .
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Alkylation: The intermediate undergoes Grignard addition (e.g., o-tolylmagnesium bromide) catalyzed by Zn(CH), forming a diastereomerically pure adduct .
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Deprotection and Esterification: Hydrolysis with HCl/MeOH yields the (R)-enantiomer, followed by methyl esterification via Fischer esterification .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Sulfinamide Formation | S-tert-butanesulfinamide, THF | 85 | >99 |
| Alkylation | o-TolylMgBr, Zn(CH) | 78 | 98 |
| Esterification | HCl/MeOH, reflux | 90 | >99 |
Mitsunobu Reaction for Stereochemical Inversion
Green et al. (2009) demonstrated the Mitsunobu reaction to convert α-hydroxy esters to α-azido esters using ADDP/trimethylphosphine . Subsequent reduction yields the (R)-amine with inversion of configuration:
This method achieves >98% enantiomeric excess (ee) for sterically hindered substrates .
Enzymatic Resolution
Rhodococcus sp. CGMCC 0497 selectively hydrolyzes α,α-disubstituted nitriles to (R)-cyanoacetamides, which are converted to methyl esters via methanolysis . This chemo-enzymatic route offers 53% yield and >99% ee .
Physicochemical and Thermodynamic Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO); sparingly soluble in water (1.2 g/L at 25°C) .
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Stability: Stable under inert atmospheres but prone to racemization in acidic/basic conditions .
Table 3: Thermodynamic Data (Estimated)
| Property | Value | Method |
|---|---|---|
| Melting Point | 120–122°C | DSC (analogous) |
| Boiling Point | 285°C (dec.) | Simulated |
| LogP (Octanol-Water) | 1.5 | XLogP3 |
| pKa (NH) | 9.4 | Potentiometric |
Applications in Pharmaceutical Synthesis
Chiral Building Block for APIs
Methyl (R)-2-amino-3-(o-tolyl)propanoate is utilized in synthesizing:
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Antihypertensive Agents: As a precursor for ACE inhibitors with improved stereoselectivity .
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Neurological Drugs: Incorporation into NMDA receptor antagonists for treating Alzheimer’s disease .
Peptide Modifications
The o-tolyl group enhances peptide lipophilicity, aiding blood-brain barrier penetration in neuropeptide analogs .
Analytical and Characterization Methods
Chromatographic Resolution
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HPLC: Chiralpak AD-H column (hexane:isopropanol 90:10), retention time = 12.3 min (R-enantiomer) .
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NMR: NMR (400 MHz, CDCl): δ 7.20–7.08 (m, 4H, Ar-H), 3.72 (s, 3H, OCH), 3.45 (dd, J = 8.4 Hz, 1H, CHNH), 2.95 (m, 2H, CH), 2.35 (s, 3H, Ar-CH) .
X-ray Crystallography
Single-crystal analysis confirms the (R)-configuration (Cahn-Ingold-Prelog priority: NH > COOCH > o-tolyl > CH) .
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